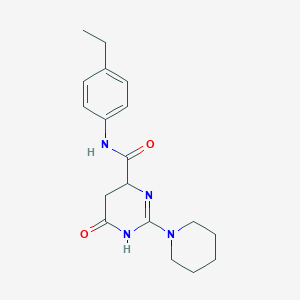![molecular formula C21H23NO3 B4653046 8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)
8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline
Descripción general
Descripción
8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline, commonly known as IPEQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEQ is a quinoline derivative that has been synthesized using a specific method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of IPEQ is not fully understood, but studies have suggested that it may act on various targets such as enzymes, receptors, and ion channels. IPEQ has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to modulate the activity of certain receptors such as G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
IPEQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, IPEQ has been shown to modulate the activity of certain ion channels, which are involved in various physiological processes such as muscle contraction and nerve signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IPEQ is its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess various biological activities, making it suitable for various scientific research applications. However, one of the limitations of IPEQ is its relatively high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the study of IPEQ. One potential direction is the further optimization of its synthesis method to improve yields and purity. Another potential direction is the exploration of its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of IPEQ and its potential use as a fluorescent probe for imaging of live cells and tissues.
Aplicaciones Científicas De Investigación
IPEQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties. IPEQ has also been studied for its potential use as a fluorescent probe for imaging of live cells and tissues.
Propiedades
IUPAC Name |
2-methyl-8-[2-(2-propan-2-yloxyphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(2)25-19-9-5-4-8-18(19)23-13-14-24-20-10-6-7-17-12-11-16(3)22-21(17)20/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQCACLRDKEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3OC(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



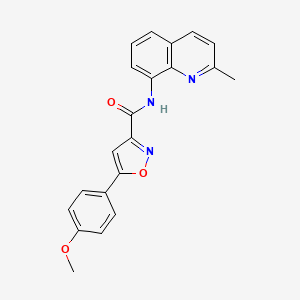
![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)
![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4652995.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)
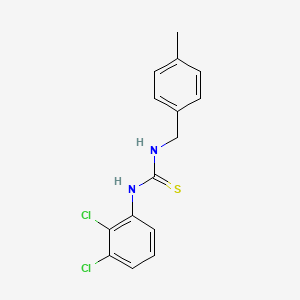
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)
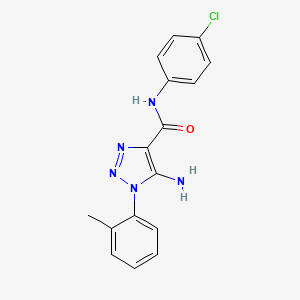

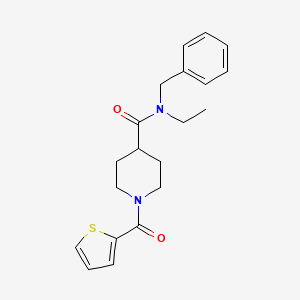
![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)

